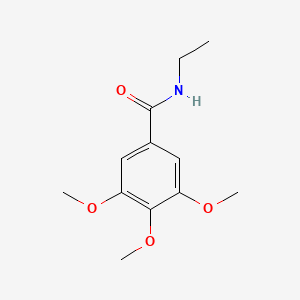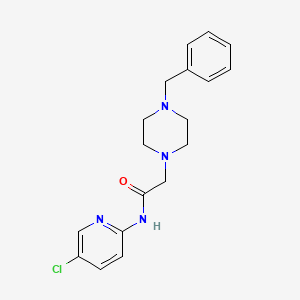
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-chloro-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-chloro-3-nitrobenzamide, also known as compound 1, is a synthetic molecule that has gained attention in the scientific community due to its potential applications in drug discovery. This compound belongs to the class of thiazole derivatives, which have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-chloro-3-nitrobenzamide 1 is not fully understood, but it is believed to involve the inhibition of enzyme activity through binding to the active site. The thiazole moiety of the N-(4-tert-butyl-1,3-thiazol-2-yl)-4-chloro-3-nitrobenzamide is thought to interact with the enzyme through hydrogen bonding and hydrophobic interactions, while the nitro and chloro substituents enhance the binding affinity by forming additional interactions with the enzyme.
Biochemical and Physiological Effects:
Compound 1 has been reported to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the modulation of glucose metabolism. These effects are thought to be mediated through the inhibition of enzyme activity, which leads to alterations in cellular signaling pathways and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-chloro-3-nitrobenzamide 1 is its potent inhibitory activity against a variety of enzymes, making it a valuable tool for studying enzyme function and identifying potential drug targets. However, its high potency may also pose a challenge in determining the optimal concentration for use in experiments. Additionally, the synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-chloro-3-nitrobenzamide 1 is a multi-step process that requires specialized equipment and expertise, which may limit its accessibility to researchers.
Direcciones Futuras
There are several future directions for research on N-(4-tert-butyl-1,3-thiazol-2-yl)-4-chloro-3-nitrobenzamide 1, including the development of derivatives with improved potency and selectivity for specific enzymes, the evaluation of its efficacy in animal models of disease, and the exploration of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, the elucidation of its mechanism of action and the identification of its molecular targets may provide valuable insights into cellular signaling pathways and lead to the development of novel drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, N-(4-tert-butyl-1,3-thiazol-2-yl)-4-chloro-3-nitrobenzamide 1 is a synthetic molecule that has gained attention in the scientific community due to its potential applications in drug discovery. Its potent inhibitory activity against a variety of enzymes makes it a valuable tool for studying enzyme function and identifying potential drug targets. Further research on N-(4-tert-butyl-1,3-thiazol-2-yl)-4-chloro-3-nitrobenzamide 1 may lead to the development of novel drugs with improved efficacy and safety profiles, making it a promising candidate for future drug discovery efforts.
Métodos De Síntesis
Compound 1 can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with tert-butyl isothiocyanate followed by the reaction of the resulting intermediate with 2-amino-4-methylthiazole. The final product is obtained after purification using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Compound 1 has been the subject of several scientific studies due to its potential applications in drug discovery. It has been reported to exhibit potent inhibitory activity against a variety of enzymes, including cyclin-dependent kinases, glycogen synthase kinase-3β, and histone deacetylases. These enzymes are involved in various cellular processes, including cell cycle regulation, glycogen metabolism, and gene expression, making them attractive targets for drug development.
Propiedades
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-chloro-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-14(2,3)11-7-22-13(16-11)17-12(19)8-4-5-9(15)10(6-8)18(20)21/h4-7H,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXQBFYQEMOXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-hydroxy-2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5772620.png)
![{[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5772626.png)
![4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5772627.png)

![2-({cis-3-[6-(3-hydroxypyrrolidin-1-yl)pyrimidin-4-yl]cyclobutyl}amino)isonicotinamide](/img/structure/B5772644.png)



![4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5772666.png)

![cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5772688.png)
![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5772695.png)